molecular formula C12H11NO4 B15309050 6,7-Dimethoxyquinoline-4-carboxylic acid

6,7-Dimethoxyquinoline-4-carboxylic acid

Cat. No.: B15309050
M. Wt: 233.22 g/mol
InChI Key: WXKCZNUUUHHJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C12H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 4 position of the quinoline ring. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

6,7-Dimethoxyquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the carboxylic acid group at the 4 position.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4 position instead of a carboxylic acid group.

    Quinoline-4-carboxylic acid: Lacks the methoxy groups at the 6 and 7 positions.

Uniqueness

6,7-Dimethoxyquinoline-4-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

6,7-dimethoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-16-10-5-8-7(12(14)15)3-4-13-9(8)6-11(10)17-2/h3-6H,1-2H3,(H,14,15)

InChI Key

WXKCZNUUUHHJCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)C(=O)O

Origin of Product

United States

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